![molecular formula C9H13ClN2 B1414749 3-Chloro-4-[(dimethylamino)methyl]aniline CAS No. 879222-62-5](/img/structure/B1414749.png)
3-Chloro-4-[(dimethylamino)methyl]aniline
Overview
Description
“3-Chloro-4-[(dimethylamino)methyl]aniline” is a chemical compound . It is also known by other names such as “3-Chloro-p-toluidine” and "4-Amino-2-chlorotoluene" .
Molecular Structure Analysis
The molecular formula of “3-Chloro-4-[(dimethylamino)methyl]aniline” is C9H15Cl3N2 . The molecular weight is 257.5878 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-Chloro-4-methylaniline”, are as follows :
Scientific Research Applications
Synthesis and Structural Properties
- A study by Issac & Tierney (1996) on the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones outlines a synthetic route involving the reaction of chloral with substituted anilines. This process highlights the versatile reactivity of anilines, which could potentially include 3-Chloro-4-[(dimethylamino)methyl]aniline, in forming various products depending on the reaction conditions and the type of aniline used (Issac & Tierney, 1996).
Applications in Electrochemical Technology
- Tsuda, Stafford, & Hussey (2017) reviewed the electrochemical surface finishing and energy storage technology using room-temperature ionic liquids and mixtures. Although the review focuses on haloaluminate room-temperature ionic liquids, the involvement of aniline derivatives in electrochemical applications suggests potential research avenues for 3-Chloro-4-[(dimethylamino)methyl]aniline in similar contexts (Tsuda et al., 2017).
Genotoxic Activities of Aniline and Its Metabolites
- A critical review by Bomhard & Herbold (2005) on genotoxic activities of aniline and its metabolites discusses the potential genotoxicity of aniline derivatives, including their relationship to carcinogenicity. This research could inform safety and toxicity studies related to the use of 3-Chloro-4-[(dimethylamino)methyl]aniline in various applications (Bomhard & Herbold, 2005).
Amyloid Imaging in Alzheimer's Disease
- Nordberg (2007) discussed the development of amyloid imaging ligands for Alzheimer's disease, highlighting the use of compounds such as 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene. This suggests potential neurological imaging applications for similarly structured compounds like 3-Chloro-4-[(dimethylamino)methyl]aniline (Nordberg, 2007).
Chemical Fixation of CO2
- Vessally et al. (2017) reviewed the chemical fixation of CO2 with aniline derivatives for the synthesis of functionalized azole compounds. This demonstrates the potential of aniline derivatives, possibly including 3-Chloro-4-[(dimethylamino)methyl]aniline, in carbon capture and utilization strategies (Vessally et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-[(dimethylamino)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-12(2)6-7-3-4-8(11)5-9(7)10/h3-5H,6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCJVQCBYAVWMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(dimethylamino)methyl]aniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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